molecular formula C10H23N B1609040 Di-tert-amylamine CAS No. 2978-47-4

Di-tert-amylamine

Cat. No. B1609040
CAS RN: 2978-47-4
M. Wt: 157.3 g/mol
InChI Key: SNHZNFDWSYMNDN-UHFFFAOYSA-N
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Description

Di-tert-amylamine is a chemical compound with the linear formula [C2H5C(CH3)2]2NH . It has a molecular weight of 157.30 .


Molecular Structure Analysis

The Di-tert-amylamine molecule contains a total of 33 bonds. There are 10 non-H bonds, 4 rotatable bonds, and 1 secondary amine (aliphatic) . The molecule can be represented by the SMILES string CCC©©NC©©CC .


Physical And Chemical Properties Analysis

Di-tert-amylamine has a refractive index of 1.43 and a density of 0.782 g/mL at 25 °C . It has a boiling point of 173 °C .

Scientific Research Applications

Vibrational Spectra and Chemical Reactivity

Di-tert-amylamine, an important class of organic compounds, has been extensively studied for its vibrational spectra and chemical reactivity. A detailed analysis using density functional theory revealed insights into its equilibrium structures and vibrational spectroscopic analysis. This research has significantly contributed to understanding the chemical reactivity patterns of molecules like Di-tert-amylamine through HOMO, LUMO, and MESP surface analysis (Dwivedi, Srivastava, & Bajpai, 2015).

Hydrodenitrogenation Over Catalysts

The hydrodenitrogenation process of Di-tert-amylamine over sulphided NiMo/Al2O3 catalysts has been thoroughly studied. This research provided insights into the mechanism of carbon-nitrogen bond cleavage, which is essential for understanding chemical reactions involving Di-tert-amylamine (Portefaix, Cattenot, Guerriche, & Breysse, 1991).

Electrosynthesis of Hindered Alkyl Diamines

The electrosynthesis of highly hindered secondary alkyl diamines, including Di-tert-amylamine, has been achieved under environmentally friendly conditions. This study provided valuable information on the electrochemical behavior and potential applications in synthesizing diamines, highlighting the versatility of Di-tert-amylamine in chemical synthesis (Gallardo & Vila, 2008).

Catalysis in Fuel Formulations

Research on Di-tert-amyl ether (a derivative of Di-tert-amylamine) in gasoline formulations has demonstrated its potential to improve car engine acceleration and performance. This study suggests the applicability of Di-tert-amylamine derivatives in enhancing fuel efficiency and reducing fossil fuel consumption (Cataluña et al., 2011).

Role in Amyloid β Peptides Research

Di-tert-amylamine has been implicated in research concerning Amyloid β (Aβ) peptides, which are associated with Alzheimer’s disease. Studies have investigated the role of derivatives like di-tert-butylnitroxide in the context of Aβ peptides and their potential neurotoxic effects. This research is crucial for understanding the pathogenesis of Alzheimer's disease and developing therapeutic strategies (Dikalov, Vitek, Maples, & Mason, 1999).

Synthesis of Tert-Butyl Aminocarbonate

Research has been conducted on the synthesis of tert-butyl aminocarbonate,a new type of compound for acylating amines, using di-tert-butyl dicarbonate. This synthesis process demonstrates the chemical utility of Di-tert-amylamine derivatives in producing compounds with significant potential in chemical synthesis and pharmaceutical applications (Harris & Wilson, 1983).

Amylamine Stabilized Platinum(0) Nanoparticles

Amylamine, related to Di-tert-amylamine, has been used to stabilize platinum(0) nanoparticles. This study showcases the use of these nanoparticles as active and reusable nanocatalysts for the dehydrogenation of dimethylamine-borane at room temperature, indicating the potential of Di-tert-amylamine in catalytic applications and hydrogen storage materials (Sen, Karataş, Gülcan, & Zahmakiran, 2014).

Synthesis of Phthalocyanines for VOC Detection

Di-tert-amylamine derivatives have been synthesized and applied in spin-coated films for volatile organic compound detection. This application highlights the potential of Di-tert-amylamine in developing sensitive and selective sensors for environmental monitoring and industrial applications (Spadavecchia et al., 2003).

Characterization of Insulin Fibril Surfaces

Studies have used Di-tert-amylamine derivatives for characterizing insulin fibril surfaces, providing valuable insights into the structure and amino acid composition of these surfaces. This research is crucial for understanding the role of amyloid fibrils in neurodegenerative diseases and developing therapeutic approaches (Kurouski, Deckert-Gaudig, Deckert, & Lednev, 2012).

Safety And Hazards

Di-tert-amylamine is a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place, away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-methyl-N-(2-methylbutan-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHZNFDWSYMNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403477
Record name Di-tert-amylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-amylamine

CAS RN

2978-47-4
Record name N-(1,1-Dimethylpropyl)-2-methyl-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2978-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-amylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-amylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
I Gallardo, N Vilà - The Journal of Organic Chemistry, 2008 - ACS Publications
… was synthesized from di-tert-amylamine (3) by the electrochemical procedures analogous to those used for the synthesis of the N,N′-di-tert-butyl-2-methylpropylenediamine (5) by …
Number of citations: 15 pubs.acs.org
MM Vyushkova, VA Bagryansky, YN Molin - 2009 - osti.gov
… We have used the following amine compounds, listed in the order of decreasing steric crowding around the transferring proton: di-tert-amylamine (DTA), 2,2,6,6-tetramethylpiperidine (…
Number of citations: 2 www.osti.gov
MM Vyushkova, VA Bagryansky, YN Molin - Applied Magnetic Resonance, 2010 - Springer
Optically detected electron paramagnetic resonance technique has been applied to study the stability of sterically hindered amine radical cations with respect to the ion–molecule …
Number of citations: 3 link.springer.com
K Banert, J Seifert - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
… Similarly, tert-butyl-tert-octylamine (2b) reacted more rapidly with 9a than di-tert-amylamine (2a). Hence, steric hindrance in dialkylamines was most effective, when the bulky groups are …
Number of citations: 11 pubs.rsc.org
IP Oliveri, G Maccarrone, S Di Bella - The Journal of organic …, 2011 - ACS Publications
A consistent, reliable scale of Lewis basicity in dichloromethane for 26 bases, involving amines and nonprotogenic solvents, is presented. A Lewis acidic Zn II Schiff-base complex, …
Number of citations: 79 pubs.acs.org
K Banert, M Heck, A Ihle, J Kronawitt… - The Journal of …, 2018 - ACS Publications
Ten different processes (Methods A–J) were tested to prepare tertiary amines bearing bulky alkyl groups. In particular, S N 1 alkylation of secondary amines with the help of 1-adamantyl …
Number of citations: 30 pubs.acs.org
K Banert, M Hagedorn, M Heck, R Hertel… - The Journal of …, 2020 - ACS Publications
… The latter assumption is based on comparing the analogous secondary amines and the fact that the nucleophilicity of di-tert-amylamine in the presence of the electrophile allenyl …
Number of citations: 4 pubs.acs.org
EG Rozantsev, EG Rozantsev, H Ulrich - Free Nitroxyl Radicals, 1970 - Springer
… Di-tert-amylamine. A solution of 15.7 g (0.1 mole) of di(l,ldimethyl-2-propynyl)amine in … Obtained in 78% yield by the oxidation of di-tert-amylamine by method XXXIX; after …
Number of citations: 13 link.springer.com
IP Oliveri, S Di Bella - The Journal of Physical Chemistry A, 2011 - ACS Publications
In this contribution is reported the sensitive properties of the Zn II Schiff base complex, 1, in dichloromethane with respect a series of primary, secondary, and tertiary aliphatic amines …
Number of citations: 62 pubs.acs.org
M Heck, A Ihle, E Michael, R Weber - Synthesis, 2020 - thieme-connect.com
… Probably, the steric distress at nitrogen alone is greater in the more stable amine 13b than in 13a since the nucleophilicity of the corresponding secondary compound di-tert-amylamine …
Number of citations: 2 www.thieme-connect.com

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